molecular formula C22H24ClN5O2; C26H28N2 B1681350 Touristil CAS No. 108116-23-0

Touristil

Cat. No.: B1681350
CAS No.: 108116-23-0
M. Wt: 794.4 g/mol
InChI Key: KLFNVKVKECNYEY-RSGUCCNWSA-N
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Description

Touristil is a compound known for its efficacy in treating motion sickness. It is a combination of two active ingredients: cinnarizine and domperidone. Cinnarizine is an antihistamine that reduces the effects of histamine in the body, while domperidone is a dopamine antagonist that helps to alleviate nausea and vomiting .

Synthetic Routes and Reaction Conditions:

    Cinnarizine: The synthesis of cinnarizine involves the reaction of diphenylmethylpiperazine with cinnamic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride, followed by neutralization with a base.

    Domperidone: Domperidone is synthesized through the reaction of 5-chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropylamine under basic conditions.

Industrial Production Methods:

  • The industrial production of cinnarizine involves large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity.
  • Domperidone production on an industrial scale involves continuous flow reactors to maintain consistent reaction conditions and high throughput.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly the cinnarizine component, which can be oxidized to form corresponding N-oxides.

    Reduction: The reduction of this compound is less common but can occur under specific conditions, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, especially at the aromatic rings of cinnarizine and domperidone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated solvents and strong bases like sodium hydride are often employed.

Major Products:

  • Oxidation of cinnarizine leads to N-oxides.
  • Reduction of domperidone can yield secondary amines.
  • Substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Touristil has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study antihistamine and antiemetic properties.

    Biology: Employed in research on the vestibular system and its role in motion sickness.

    Medicine: Extensively used in clinical trials to evaluate its efficacy in treating nausea and vomiting associated with motion sickness and other conditions.

    Industry: Utilized in the formulation of antiemetic medications and in the development of new therapeutic agents.

Mechanism of Action

Touristil exerts its effects through the combined actions of cinnarizine and domperidone:

    Cinnarizine: Blocks histamine H1 receptors, reducing the effects of histamine and preventing motion sickness.

    Domperidone: Acts as a dopamine D2 receptor antagonist, inhibiting the action of dopamine in the chemoreceptor trigger zone, thereby reducing nausea and vomiting.

Comparison with Similar Compounds

    Meclizine: Another antihistamine used to treat motion sickness, but it does not contain a dopamine antagonist.

    Metoclopramide: A dopamine antagonist used to treat nausea and vomiting, but it lacks the antihistamine component.

Uniqueness:

Properties

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2.C22H24ClN5O2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-17,26H,18-22H2;1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/b13-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFNVKVKECNYEY-RSGUCCNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108116-23-0
Record name Touristil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108116230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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